Pradimicinone I
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Overview
Description
Pradimicinone I is a natural product found in Actinomadura verrucosospora with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Pradimicinone I, a constituent of pradimicin-benanomicin antibiotics, has significant antifungal and anti-HIV activities. The first total synthesis of pradimicinone, the common aglycon of this class, was achieved, highlighting its complex structure involving a benzo[a]naphthacenequinone core, an amino acid, and a disaccharide (Kitamura et al., 1999).
Biosynthesis Insights
- Two O-methyltransferase genes, pdmF and pdmT, in the pradimicin biosynthetic gene cluster were studied, revealing insights into the biosynthesis of pradimicins. These studies are crucial for understanding the production and potential modifications of this compound (Xu et al., 2017).
Sugar Moieties and Their Role
- Research on the sugar moieties in pradimicins, which are critical for their biological activities, showed the specific roles of glycosyltransferase genes in the biosynthesis of this compound. This facilitates understanding the pradimicin biosynthetic pathway (Napan et al., 2015).
Mannose-Binding Mechanisms
- Mannose-binding mechanisms of pradimicins, including this compound, have been a focus of research. Recent developments in derivatization strategies to prevent PRM aggregation opened new avenues for practical applications in glycobiological research (Nakagawa & Ito, 2022).
Antifungal and Antiviral Activities
- This compound, as part of pradimicins, has broad-spectrum antifungal activity, with research highlighting its effectiveness against various fungi and its novel mechanism of action involving specific binding to D-mannosides of fungal cell walls (Walsh & Giri, 2005).
Antineoplastic Effects
- This compound has been studied for its antineoplastic effects, particularly in inducing DNA damage in cancer cells. This research explores its potential as an anticancer agent (Almeida et al., 2019).
HIV Inhibition
- The carbohydrate-binding properties of pradimicin A, related to this compound, have been explored for their potential in HIV treatment. The ability of PRM-A to interact with HIV-1 gp120 and inhibit virus entry makes it a significant subject for HIV research (Balzarini et al., 2006).
Properties
CAS No. |
116276-03-0 |
---|---|
Molecular Formula |
C28H23NO11 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9-,23+,24+/m1/s1 |
InChI Key |
MXDWXJYFRRURMW-ILWJZNQRSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |
116276-03-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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